molecular formula C27H49NO2 B6359148 Benzyldimethylhexadecylammonium acetate CAS No. 30912-93-7

Benzyldimethylhexadecylammonium acetate

Cat. No.: B6359148
CAS No.: 30912-93-7
M. Wt: 419.7 g/mol
InChI Key: DYZJQPMMVLZXLB-UHFFFAOYSA-M
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Description

Benzyldimethylhexadecylammonium acetate, often characterized as a quaternary ammonium compound (QAC) or cationic surfactant, is a chemical reagent of significant interest in advanced materials and biochemical research. Its molecular structure features a hexadecyl (C16) hydrophobic tail and a benzyl-substituted ammonium hydrophilic head group . This amphiphilic nature is the foundation of its core research applications, which include serving as a precursor or stabilizer in the synthesis of novel metallosurfactants and nanomaterials , as well as a model compound for investigating the mechanism of action of cationic biocides . In materials science, this compound is valued for its ability to form stable aggregates and complexes. Researchers utilize it to create double-chained metallosurfactants by combining it with transition metal chlorides (e.g., Mn, Co, Cu) . These metallosurfactants exhibit unique physicochemical properties, such as lower critical micelle concentration (CMC) and unusual aggregation morphologies, making them suitable for applications in templating mesoporous materials, developing thin-film optoelectronic devices, and synthesizing nanoparticles . The cationic charge of the molecule provides positive surface charge to nanodroplets in emulsions, creating electrostatic repulsion that stabilizes the formulations and drives bioadhesion in experimental biological studies . From a biological standpoint, the compound's primary mechanism of action is attributed to its surfactant properties and positive charge . It is believed to interact strongly with negatively charged bacterial cell membranes, disrupting intermolecular interactions . This disruption can dissociate the lipid bilayer, compromise cellular permeability, and induce leakage of cellular contents, leading to cell death . Research into homologous QACs shows that the C16 alkyl chain length is particularly effective against Gram-negative bacteria . Studies on related compounds highlight their value as tools for probing bacterial membrane integrity and the consequences of such disruption on microbiota, phospholipid composition, and cellular signaling pathways . This product is intended for research and investigational purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl-hexadecyl-dimethylazanium;acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2(3)4/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZJQPMMVLZXLB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H49NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyldimethylhexadecylammonium acetate typically involves the reaction of cetyldimethylamine with benzyl chloride in the presence of ethanol. The mixture is stirred at 40°C for 6 hours and then cooled to -5°C . This process yields benzyldimethylhexadecylammonium chloride, which can be further reacted with acetic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyldimethylhexadecylammonium acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter its chemical structure, leading to different derivatives.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Pharmaceutical Applications

Antiseptic and Preservative:
BDHDA is utilized in various pharmaceutical formulations due to its antimicrobial properties. It serves as an active ingredient in antiseptic solutions and as a preservative in eye drops and nasal sprays. Studies have demonstrated that BDHDA can enhance the stability of formulations while providing effective microbial control .

Drug Delivery Systems:
The compound's surfactant properties make it a valuable excipient in drug delivery systems. It can improve the solubility and bioavailability of poorly soluble drugs by facilitating their dispersion in aqueous environments. Research indicates that BDHDA can enhance the penetration of active ingredients through biological membranes, thereby increasing therapeutic efficacy .

Agricultural Applications

Pesticide Formulations:
BDHDA is incorporated into pesticide formulations due to its ability to act as a surfactant. It enhances the wetting and spreading properties of pesticide sprays, improving their adherence to plant surfaces and increasing efficacy against pests and diseases .

Soil Treatment:
As a soil conditioner, BDHDA can improve soil structure and nutrient availability. Its cationic nature allows it to bind with negatively charged soil particles, enhancing nutrient retention and promoting plant growth .

Industrial Applications

Disinfectants:
BDHDA functions as an active ingredient in disinfectants used for cleaning surfaces in healthcare settings. Its broad-spectrum antimicrobial activity makes it effective against bacteria, fungi, and viruses .

Surfactant in Cleaning Products:
The compound is also employed as a surfactant in various cleaning products, including laundry detergents and household cleaners. Its ability to lower surface tension facilitates the removal of dirt and grease from surfaces .

Research Applications

Biological Studies:
BDHDA has been used in biological research to study cell membrane interactions due to its cationic properties. It can influence cell permeability and has been investigated for its potential effects on cellular responses .

Environmental Studies:
Research on the environmental impact of BDHDA focuses on its biodegradability and toxicity to aquatic organisms. Studies indicate that while BDHDA exhibits antimicrobial properties, it can also pose risks to non-target species if not managed properly .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BDHDA against various pathogens commonly found in healthcare settings. Results demonstrated that BDHDA exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria at concentrations as low as 0.1% .

Case Study 2: Drug Delivery Enhancement

In a controlled experiment, BDHDA was incorporated into a formulation designed for transdermal drug delivery. The study found that BDHDA significantly enhanced drug permeation through human skin models compared to control formulations lacking the surfactant .

Mechanism of Action

The mechanism of action of benzyldimethylhexadecylammonium acetate involves its interaction with cell membranes. It disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets microbial cell membranes and disrupts their integrity .

Comparison with Similar Compounds

Key Properties :

  • Chemical Formula : C₂₅H₄₄N⁺·C₂H₃O₂⁻
  • Molecular Weight : ~442.7 g/mol
  • Solubility : High solubility in polar solvents due to its ionic nature; lower critical micelle concentration (CMC) compared to shorter-chain QACs .
  • Applications: Used as a surfactant, antimicrobial agent, and stabilizer in nanotechnology and pharmaceuticals.

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic nitrogen center but vary in alkyl chain length, substituents, and counterions. Below is a detailed comparison of benzyldimethylhexadecylammonium acetate with structural and functional analogs.

Structural Analogs: Alkyl Chain Length Variation

Table 1: Impact of Alkyl Chain Length on Physicochemical Properties

Compound Name Alkyl Chain Length CMC (mM) Krafft Temp (°C) Key Reference
Benzyldimethyldodecylammonium chloride C12 2.8 25
Benzyldimethyltetradecylammonium chloride C14 1.5 35
Benzyldimethylhexadecylammonium chloride C16 0.9 45

Findings :

  • Increasing alkyl chain length reduces CMC due to enhanced hydrophobic interactions, improving micelle formation efficiency .
  • Krafft temperature rises with chain length, limiting solubility at lower temperatures for longer-chain QACs .

Functional Analogs: Counterion and Head Group Variation

Table 2: Counterion Effects on Antimicrobial Efficacy

Compound Name Counterion MIC* against E. coli (µg/mL) MIC against S. aureus (µg/mL)
Benzalkonium chloride Cl⁻ 10 8
Cetyltrimethylammonium bromide (CTAB) Br⁻ 15 12
Benzyldimethylhexadecylammonium chloride Cl⁻ 5 4
This compound CH₃COO⁻ 3 (estimated) 2 (estimated)

*MIC: Minimum Inhibitory Concentration. Data extrapolated from chloride analogs .

Findings :

  • Acetate counterions may enhance antimicrobial activity compared to chloride due to improved membrane permeability .
  • Benzyl-containing QACs (e.g., BDHAC) show superior efficacy over non-aromatic QACs (e.g., CTAB) due to synergistic hydrophobic and π-π interactions .

Application-Specific Comparisons

Findings :

  • +35 mV for CTAB), enhancing colloidal stability .
  • Smaller nanoparticle sizes are achieved with BDHAC due to tighter micellar packing .

Table 4: Hazard Classification and Regulatory Status

Compound Name NFPA Health Rating Transport Hazard Class Regulatory Status (TSCA)
Benzalkonium chloride 3 8 (Corrosive) Listed
CTAB 2 8 (Corrosive) Listed
Benzyldimethylhexadecylammonium chloride 3 8 (Corrosive) Listed

Findings :

  • BDHAC shares similar toxicity profiles (e.g., skin/eye irritation) with other QACs, requiring handling under Corrosive Class 8 guidelines .
  • All listed QACs are included in the EPA’s Toxic Substances Control Act (TSCA) inventory .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of BDHAC, and how are they experimentally determined?

  • Methodology :

  • Critical Micelle Concentration (CMC) : Measure via conductometry or surface tension techniques. For example, Molla et al. (2017) determined CMC values in aqueous/urea solutions using conductivity measurements at varying temperatures .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition stages. Wójcik-Bania (2022) reported residual mass losses at 1000°C for BDHAC-containing nanocomposites, with degradation peaks identified via derivative thermogravimetry (DTG) .
  • Structural Confirmation : Use NMR (¹H/¹³C) and mass spectrometry (MS). Purity can be verified via titration (≥98% as per维克奇生物 ).

Q. What safety protocols are critical when handling BDHAC in laboratory settings?

  • Methodology :

  • Skin/Eye Exposure : Immediate flushing with water for ≥15 minutes, followed by medical consultation (MedChemExpress SDS ).
  • Personal Protective Equipment (PPE) : Use EN 166-certified goggles and nitrile gloves. Ventilation requirements depend on concentration (APExBIO SDS ).

Advanced Research Questions

Q. How do binary surfactant systems (e.g., BDHAC + CTAB) enhance nanomaterial synthesis, and what parameters control aspect ratios?

  • Methodology :

  • Seed-Mediated Growth : As demonstrated by El-Sayed (2003), combining BDHAC with CTAB in a binary surfactant system enables tunable gold nanorod aspect ratios (1.5–10). Adjust silver ion concentration and surfactant ratios to control nucleation .
  • Characterization : UV-Vis-NIR spectroscopy monitors plasmon resonance shifts (600–1300 nm). TEM validates nanorod morphology .

Q. How do urea and electrolytes influence micellization behavior in BDHAC-based systems, and how can contradictory data be resolved?

  • Methodology :

  • Contradiction Analysis : Compare CMC trends in urea (chaotrope) vs. electrolyte solutions. Molla et al. (2017) observed decreased CMC with rising urea concentrations due to weakened hydrophobic interactions, while electrolytes like NaCl compress the double layer, lowering CMC .
  • Theoretical Modeling : Apply the Cohen exclusion model to quantify urea’s effect on micelle hydration .

Q. What computational approaches are used to predict BDHAC-surfactant interactions, and how do they align with experimental data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Calculate interaction energies and aggregation patterns. Molla et al. (2017) combined MD with conductivity data to validate temperature-dependent micelle growth in urea solutions .
  • DFT Calculations : Model hydrogen bonding and lattice energies in crystalline phases (e.g., analogous hydrazide systems ).

Key Research Challenges

  • Contradictions in Micelle Growth : Conflicting reports on urea’s role (promoter vs. inhibitor) require systematic studies across solvent systems .
  • Nanocomposite Stability : BDHAC-clay interactions may reduce thermal stability, necessitating additive optimization .

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